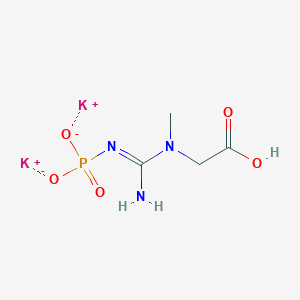
Phosphocreatine (dipotassium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It serves as a rapidly mobilizable reserve of high-energy phosphates in skeletal muscle, myocardium, and the brain to recycle adenosine triphosphate, the energy currency of the cell . This compound plays a crucial role in energy storage and transfer within cells, particularly during periods of high energy demand.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Phosphocreatine (dipotassium) can be synthesized through the phosphorylation of creatine. The reaction involves creatine and a phosphate donor, typically adenosine triphosphate, in the presence of creatine kinase. The reaction conditions include a buffered aqueous solution at physiological pH and temperature .
Industrial Production Methods: Industrial production of phosphocreatine (dipotassium) involves the large-scale enzymatic phosphorylation of creatine. The process is optimized for high yield and purity, often involving continuous flow reactors and immobilized enzyme systems to facilitate the reaction .
Análisis De Reacciones Químicas
Types of Reactions: Phosphocreatine (dipotassium) primarily undergoes phosphorylation and dephosphorylation reactions. It can donate its phosphate group to adenosine diphosphate to form adenosine triphosphate and creatine .
Common Reagents and Conditions:
Phosphorylation: Creatine kinase, adenosine triphosphate, buffered aqueous solution.
Dephosphorylation: Creatine kinase, adenosine diphosphate, buffered aqueous solution.
Major Products Formed:
Phosphorylation: Phosphocreatine (dipotassium) and adenosine diphosphate.
Dephosphorylation: Creatine and adenosine triphosphate.
Aplicaciones Científicas De Investigación
Phosphocreatine (dipotassium) has a wide range of applications in scientific research:
Mecanismo De Acción
Phosphocreatine (dipotassium) exerts its effects by acting as a rapidly mobilizable reserve of high-energy phosphates. It regenerates adenosine triphosphate from adenosine diphosphate by transferring its high-energy phosphate group. This process is catalyzed by the enzyme creatine kinase and is crucial for maintaining energy homeostasis in tissues with high and fluctuating energy demands, such as muscles and the brain .
Comparación Con Compuestos Similares
Adenosine Triphosphate: The primary energy currency of the cell, directly involved in energy transfer reactions.
Adenosine Diphosphate: The product of adenosine triphosphate dephosphorylation, which can be rephosphorylated by phosphocreatine.
Uniqueness: Phosphocreatine (dipotassium) is unique in its ability to rapidly regenerate adenosine triphosphate from adenosine diphosphate, providing a quick and efficient means of energy replenishment during periods of high energy demand. This property makes it particularly valuable in tissues with high energy turnover, such as skeletal muscle and the brain .
Propiedades
Fórmula molecular |
C4H8K2N3O5P |
|---|---|
Peso molecular |
287.29 g/mol |
Nombre IUPAC |
dipotassium;2-[methyl-[(E)-N'-phosphonatocarbamimidoyl]amino]acetic acid |
InChI |
InChI=1S/C4H10N3O5P.2K/c1-7(2-3(8)9)4(5)6-13(10,11)12;;/h2H2,1H3,(H,8,9)(H4,5,6,10,11,12);;/q;2*+1/p-2 |
Clave InChI |
SQOKPBMWFCQTDM-UHFFFAOYSA-L |
SMILES isomérico |
CN(CC(=O)O)/C(=N/P(=O)([O-])[O-])/N.[K+].[K+] |
SMILES canónico |
CN(CC(=O)O)C(=NP(=O)([O-])[O-])N.[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















